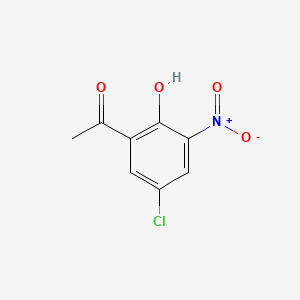

5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Descripción general

Descripción

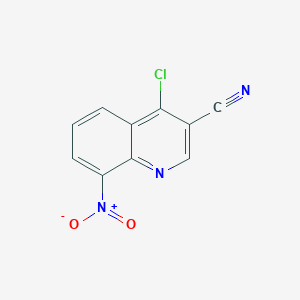

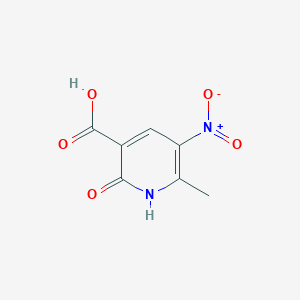

5’-Chloro-2’-hydroxy-3’-nitroacetophenone is a nitro derivative of ortho-hydroxy aryl ketone . Its crystal structure has been studied by X-ray diffraction . It forms a complex with 2-aminobenzoic acid (anthranilic acid), in which the nitro group is turned by approximately 40°C .

Molecular Structure Analysis

The molecular formula of 5’-Chloro-2’-hydroxy-3’-nitroacetophenone is C8H6ClNO4 . The molecular weight is 215.59 . The SMILES string is CC(=O)c1cc(Cl)cc(c1O)N+[O-] and the InChI is 1S/C8H6ClNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3 .Physical And Chemical Properties Analysis

5’-Chloro-2’-hydroxy-3’-nitroacetophenone appears as a white to yellow to orange powder or crystal . The melting point ranges from 131.0 to 135.0 °C .Aplicaciones Científicas De Investigación

Phototransformation Studies

This compound has been used in studies related to phototransformations . Conformational changes of 5-chloro-3-nitro-2-hydroxyacetophenone were studied by experimental and theoretical methods. Phototransformations of the compound were induced in low-temperature argon matrices by using UV radiation, which was followed by FT-IR measurements .

Matrix Isolation Studies

The matrix isolation method is a technique used for experimental studies which was suggested for the first time by Pimentel, Whittle, and Dows . This method has been successfully developed for decades and it has been described in a number of reviews . It is noteworthy that the inter- and intramolecular interactions under matrix isolation conditions are often specific and differ from interactions in gas phase, solutions, or in solid state .

Photochemical Lasers and Photo-stabilizers

Compounds with intramolecular proton transfer have been applied as active media for both photochemical lasers and photo-stabilizers .

Sensors of Metal Ions

These compounds can act as sensors of metal ions .

Storage of Information and Optics Switchers

They can also be used for storage of information and optics switchers .

Fluorescent Sensors

Moreover, they can act as fluorescent sensors to measure transmembrane potential in cell membranes .

Thermodynamic and Ultrasonic Studies

Density (ρ), viscosity (η) and ultrasonic velocity (u) of 5-chloro-2-hydroxy-3-nitroacetophenone (CHNA) in N,N-dimethylformamide have been measured at various temperatures . From these experimental data, various thermodynamic and ultrasonic parameters such as specific acoustic impedance (Z), adiabatic compressibility (βs), intermolecular free length (Lf), relative association (RA), relaxation strength ®, free volume (Vf), internal pressure (Pi), solvation number (Sn), apparent molar volume (Vϕ), apparent molar adiabatic compressibility (Ks,ϕ) with their limiting values and slopes have been evaluated .

Synthesis of Other Compounds

5’-Chloro-2’-hydroxy-3’-nitroacetophenone may be used for the synthesis of 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde .

Safety and Hazards

5’-Chloro-2’-hydroxy-3’-nitroacetophenone is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .

Mecanismo De Acción

Mode of Action

It is known that the compound is a nitro derivative of ortho-hydroxy aryl ketone . It forms a complex with 2-aminobenzoic acid (anthranilic acid), in which the nitro group is turned by approximately 40°C . This suggests that the compound may interact with its targets through the formation of complexes.

Propiedades

IUPAC Name |

1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNBIQBAYUBIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005233 | |

| Record name | 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Chloro-2'-hydroxy-3'-nitroacetophenone | |

CAS RN |

84942-40-5 | |

| Record name | 2-Hydroxy-5-chloro-3-nitroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84942-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide](/img/structure/B1630272.png)

![Imidazo[5,1-B]thiazole-7-carboxylic acid](/img/structure/B1630278.png)

![5,14,23,32-Tetrakis(phenylsulfanyl)-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene](/img/structure/B1630281.png)